molecular formula C12H20FNO4 B6599112 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid CAS No. 1780510-71-5

2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid

Cat. No.: B6599112
CAS No.: 1780510-71-5
M. Wt: 261.29 g/mol
InChI Key: USDHYMVRZDTLHG-UHFFFAOYSA-N
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Description

2-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid is a fluorinated small molecule scaffold featuring a piperidine ring (a six-membered nitrogen-containing heterocycle) protected by a tert-butoxycarbonyl (Boc) group at the 1-position. The 3-position of the piperidine is substituted with a fluoroacetic acid moiety, where a fluorine atom is attached to the α-carbon of the acetic acid chain. This compound is widely utilized in medicinal chemistry and drug discovery due to its versatility as a building block for peptidomimetics and bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the fluorine atom modulates electronic properties and metabolic stability .

Properties

IUPAC Name

2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-6-4-5-8(7-14)9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDHYMVRZDTLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring.

    Fluoroacetic Acid Addition: The fluoroacetic acid moiety is introduced through nucleophilic substitution reactions involving fluoroacetyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the fluoroacetic acid moiety.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the fluoro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

The compound is primarily used as a precursor in the synthesis of biologically active molecules. Its piperidine ring structure is particularly valuable in developing compounds that target various biological pathways.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound can exhibit anticancer properties. For instance, modifications to the piperidine moiety have led to the development of novel inhibitors targeting specific cancer cell lines, showcasing its potential in oncology drug design.

PROTAC Development

2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid serves as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds are designed to induce targeted protein degradation, offering a novel approach to drug discovery.

Research Insights

Incorporating this compound into PROTACs has been shown to enhance the stability and efficacy of these molecules, allowing for improved targeting of disease-related proteins. The rigidity provided by the piperidine structure plays a crucial role in optimizing the three-dimensional orientation necessary for effective interactions with target proteins.

Chemical Biology

This compound is utilized in chemical biology for the synthesis of various bioactive molecules. Its ability to form stable linkages with other functional groups makes it an ideal candidate for creating complex molecular architectures.

Example: Synthesis of Peptide Conjugates

The incorporation of this compound into peptide sequences has been explored to enhance their pharmacokinetic properties. Studies indicate that such conjugates exhibit improved bioavailability and stability, making them suitable for therapeutic applications.

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryPrecursor for anticancer agentsDerivatives show activity against cancer cell lines
PROTAC DevelopmentRigid linker for targeted protein degradationEnhances stability and efficacy of PROTACs
Chemical BiologySynthesis of bioactive moleculesImproves pharmacokinetic properties in peptide conjugates

Mechanism of Action

The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperidine moiety. The fluoroacetic acid component can participate in various biochemical reactions, potentially inhibiting or modifying enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally analogous to 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid, differing in fluorine substitution patterns, ring size, or additional functional groups. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Ring Structure Key Functional Groups Predicted pKa Source
This compound (Target) C12H19FNO4 263.28 Monofluoro (α) Piperidine Boc, Fluoroacetic acid N/A
2-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-2,2-difluoroacetic acid C12H19F2NO4 279.28 Difluoro (α,α) Piperidine Boc, Difluoroacetic acid N/A
2-{1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid C12H19F2NO5 295.28 Difluoro (α,α) Piperidine Boc, Hydroxyl, Difluoro 1.24
2-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid C11H18FNO4 247.27 Monofluoro (α) Pyrrolidine Boc, Fluoroacetic acid N/A
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid C12H19F2NO4 279.28 Difluoro (ring) Piperidine Boc, Acetic acid N/A

Fluorine Substitution Patterns

  • Monofluoro vs. Difluoro Analogs: The difluoro analog (C12H19F2NO4, MW 279.28) exhibits enhanced electronegativity and metabolic stability compared to the monofluoro target compound.
  • Ring-Substituted Fluorine :
    The compound 2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (CAS 1373503-54-8) positions fluorine atoms on the piperidine ring rather than the acetic acid chain. This increases steric hindrance around the nitrogen, affecting binding interactions in biological targets .

Ring Size and Conformational Effects

  • Piperidine vs. Pyrrolidine: Replacing the six-membered piperidine ring with a five-membered pyrrolidine (as in C11H18FNO4, MW 247.27) reduces ring strain and alters conformational flexibility. Pyrrolidine derivatives are often favored in CNS-targeting drugs due to improved blood-brain barrier penetration .

Functional Group Modifications

  • Hydroxyl-Containing Analogs: The hydroxylated analog (C12H19F2NO5, MW 295.28) introduces a polar group that enhances water solubility (predicted pKa 1.24) but may complicate synthetic routes due to protection/deprotection requirements .

Biological Activity

2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, particularly in the context of targeted therapies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a fluoroacetic acid moiety. Its structural formula can be represented as follows:

C13H18FN1O3\text{C}_{13}\text{H}_{18}\text{F}\text{N}_{1}\text{O}_{3}

This structure contributes to its unique pharmacological profile, influencing solubility, permeability, and receptor affinity.

The biological activity of this compound primarily revolves around its role as a ligand for various receptors, including G protein-coupled receptors (GPCRs). The compound's ability to modulate GPCR activity can lead to significant physiological effects, making it a candidate for therapeutic applications.

Pharmacological Studies

Recent studies have indicated that this compound exhibits antineoplastic properties, potentially inhibiting tumor growth by disrupting cellular signaling pathways. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityFindings
Antitumor ActivityIn vitro studies show significant inhibition of cancer cell proliferation.
GPCR ModulationDemonstrates selective binding affinity towards specific GPCR subtypes.
Enzyme InhibitionActs as an inhibitor of certain metabolic enzymes involved in cancer metabolism.

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Targeted Protein Degradation

The compound has been explored as a linker in PROTAC (proteolysis-targeting chimeras) development. By incorporating this compound into PROTACs, researchers have been able to enhance the degradation of specific proteins involved in disease progression. This application underscores its versatility in drug design.

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